Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as BHPC and is a derivative of pyrrolidine. BHPC has been studied for its unique properties and mechanisms of action, which make it a promising candidate for use in research and experimentation.
Scientific Research Applications
Pyrrolidine in Drug Discovery
- Summary of the Application: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Benzyl 3-pyrroline-1-carboxylate in Organic Synthesis
- Summary of the Application: Benzyl 3-pyrroline-1-carboxylate is used in organic synthesis . Its epoxidation using m-chloroperbenzoic acid (m-CPBA) has been reported .
- Methods of Application or Experimental Procedures: The compound may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in Molecular Simulations
- Summary of the Application: Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used in molecular simulations .
- Methods of Application or Experimental Procedures: The compound may be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
properties
IUPAC Name |
benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404434 | |
Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
86954-05-4 | |
Record name | benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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